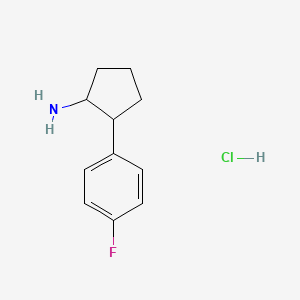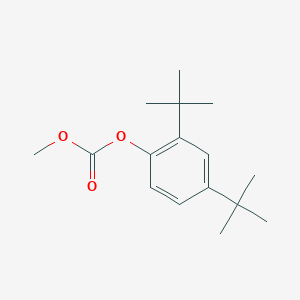
2,4-Di-tert-butylphenyl methyl carbonate
Übersicht
Beschreibung
“2,4-Di-tert-butylphenyl methyl carbonate” is a chemical compound with the CAS Number: 873055-54-0 . It has a molecular weight of 264.36 . It is available in liquid, solid, or semi-solid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 . This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 264.36 . It is stored in a dry room at room temperature . The compound is available in liquid, solid, or semi-solid form .
Wissenschaftliche Forschungsanwendungen
1. Methylation in Pharmaceutical Research
- Application : A study by Vasilopoulos, Krska, & Stahl (2021) describes a method for methylation of carbon centers adjacent to nitrogen or aryl rings using di-tert-butyl peroxide. This method optimizes small-molecule properties in pharmaceutical research.
2. Synthesis of 2,4-Di-tert-butylphenol
- Application : A synthesis method using methyl tert-butyl ether (MTBE) as an alkylating agent has been explored by Wang Shu-qing (2006), achieving a high yield of 2,4-di-tert-butylphenol.
3. Synthesis of Novel Acaricide Cyflumetofen
- Application : Z. Qing (2013) studied the synthesis of the intermediate methyl 2-(4-tert-butylphenyl)cyanoacetate, key for producing cyflumetofen, a novel acaricide.
4. Polymorphism in Organic Solids
- Application : Beckmann et al. (2019) investigated the dynamics of tert-butyl and methyl group rotation in organic compounds, important for understanding molecular behavior in different crystal structures.
5. Preparation of 2,6-Di-tert-butylphenyl Derivatives
- Application : Knorr, Rossmann, & Knittl (2010) developed methods for preparing 2,6-di-tert-butylphenyl derivatives, crucial for various chemical syntheses.
6. Environmental Occurrence of Tri(2,4-di-tert-butylphenyl) Phosphate
- Application : Kemsley (2018) identified the presence of tri(2,4-di-tert-butylphenyl) phosphate in various environmental samples, revealing its widespread use and potential environmental impact.
7. Ultraviolet Effects on Polypropylene Films
- Application : Yang et al. (2016) studied the degradation of Irgafos 168 and its byproducts in polypropylene films under UV exposure, important for understanding material stability.
8. Biocompatible Polycarbonates from Dihydroxybutyric Acid
- Application : Tsai, Wang, & Darensbourg (2016) demonstrated the use of tert-butyl groups in synthesizing biocompatible polymers, important for medical applications.
9. Synthesis of Nucleating Agent NA-11
- Application : Z. Bei (2007) developed an efficient synthesis method for NA-11, a nucleating agent derived from 2,4-di-tert-butylphenol.
Safety and Hazards
The safety information for “2,4-Di-tert-butylphenyl methyl carbonate” indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause an allergic skin reaction . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Relevant Papers
There are several papers related to “this compound” and similar compounds. One paper discusses the organic synthesis and current understanding of the mechanisms of CFTR modulator drugs . Another paper identifies and evaluates cell-growth-inhibiting bDtBPP-analogue degradation products from phosphite antioxidants used in polyolefin bioprocessing materials .
Wirkmechanismus
Target of Action
It is known that similar compounds have been found to inhibit cell growth .
Mode of Action
It is known that similar compounds can inhibit cell growth . This suggests that 2,4-Di-tert-butylphenyl methyl carbonate may interact with cellular targets to disrupt normal cell function, leading to inhibited cell growth.
Biochemical Pathways
Similar compounds have been found to inhibit cell growth , suggesting that this compound may affect pathways related to cell proliferation and survival.
Result of Action
Similar compounds have been found to inhibit cell growth , suggesting that this compound may have a similar effect.
Action Environment
It is known that similar compounds can inhibit cell growth , suggesting that this compound may be sensitive to certain environmental conditions that affect cell growth.
Biochemische Analyse
Biochemical Properties
2,4-Di-tert-butylphenyl methyl carbonate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines . This inhibition can lead to increased levels of neurotransmitters in the nervous system. Additionally, this compound has been shown to interact with certain biogenic amine G protein-coupled receptors, affecting their signaling pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been found to inhibit cell growth, particularly in cells exposed to degradation products of phosphite antioxidants . This inhibition can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with monoamine oxidase can alter neurotransmitter levels, impacting cell signaling and gene expression . Furthermore, its effects on biogenic amine receptors can influence cellular metabolism and other cellular functions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to monoamine oxidase, inhibiting its activity and preventing the breakdown of monoamines . This binding interaction is crucial for its role in increasing neurotransmitter levels. Additionally, the compound interacts with biogenic amine G protein-coupled receptors, modulating their signaling pathways . These interactions can lead to changes in gene expression and enzyme activity, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can degrade into various byproducts, which may have different effects on cellular functions . Long-term exposure to this compound can lead to sustained inhibition of cell growth and alterations in cellular metabolism . These temporal effects highlight the importance of monitoring the compound’s stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as increased neurotransmitter levels due to monoamine oxidase inhibition . At higher doses, it can lead to toxic or adverse effects, including significant inhibition of cell growth and alterations in cellular metabolism . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the breakdown of monoamines . Additionally, the compound’s effects on biogenic amine receptors can impact metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and efficacy in different cellular and tissue contexts. Understanding the transport and distribution mechanisms is vital for optimizing its use in experimental and therapeutic settings.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy. Understanding the subcellular localization of this compound is important for elucidating its molecular mechanisms and optimizing its use in biochemical research.
Eigenschaften
IUPAC Name |
(2,4-ditert-butylphenyl) methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-15(2,3)11-8-9-13(19-14(17)18-7)12(10-11)16(4,5)6/h8-10H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZZXDUZVJNFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC(=O)OC)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
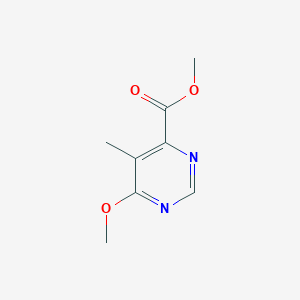
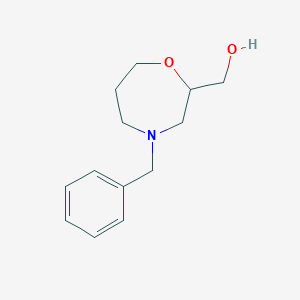



![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
![Methyl 3-[(4-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B1465238.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)
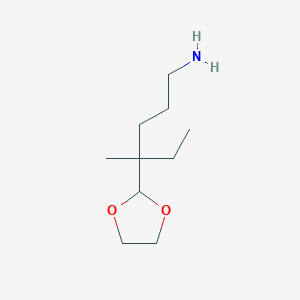
amine](/img/structure/B1465241.png)


